1-methyl-3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazole
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Overview
Description
1-methyl-3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazole is a heterocyclic compound that features a fused indazole and pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-pyridylhydrazine with cyclohexanone under acidic conditions to form the desired indazole ring system . The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the reaction mixture is heated to facilitate cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be considered to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
1-methyl-3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenated derivatives with nucleophiles in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of fully saturated derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
1-methyl-3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications, including as an anti-inflammatory or analgesic agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-methyl-3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazole involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity. The compound’s indazole ring system allows it to interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can lead to the activation or inhibition of specific signaling pathways, ultimately resulting in the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrazole Derivatives: Compounds with similar heterocyclic structures that exhibit a wide range of biological activities.
Uniqueness
1-methyl-3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazole is unique due to its fused indazole and pyridine ring system, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H15N3 |
---|---|
Molecular Weight |
213.28 g/mol |
IUPAC Name |
1-methyl-3-pyridin-2-yl-4,5,6,7-tetrahydroindazole |
InChI |
InChI=1S/C13H15N3/c1-16-12-8-3-2-6-10(12)13(15-16)11-7-4-5-9-14-11/h4-5,7,9H,2-3,6,8H2,1H3 |
InChI Key |
GYOIFCJNVJZSHY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(CCCC2)C(=N1)C3=CC=CC=N3 |
Origin of Product |
United States |
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